molecular formula C12H16N4O3 B2596384 N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775524-88-3

N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2596384
CAS RN: 1775524-88-3
M. Wt: 264.285
InChI Key: YTFPYQWVEYBZTO-UHFFFAOYSA-N
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Description

“N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a chemical compound that is likely to be a derivative of pyrazinamide . Pyrazinamide is a crucial first-line drug for tuberculosis treatment . The synthesis of pyrazinamide analogues involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives have been shown to exhibit significant antimicrobial properties . They can be designed to target various bacterial strains, potentially offering new avenues for treating infections resistant to current antibiotics .

Anti-inflammatory Agents

These compounds also display anti-inflammatory activities , which could be harnessed in the development of new anti-inflammatory drugs, especially for chronic conditions like arthritis or inflammatory bowel disease .

Antiviral Applications

The antiviral potential of pyrrolopyrazine derivatives makes them candidates for the development of new antiviral drugs, particularly important in the face of emerging viral diseases .

Antifungal Uses

With antifungal activity, these derivatives could lead to the creation of novel treatments for fungal infections, which are becoming increasingly problematic due to drug resistance .

Antioxidant Properties

The antioxidant properties of pyrrolopyrazine derivatives suggest they could be used in research aimed at combating oxidative stress-related diseases, such as neurodegenerative disorders .

Antitumor Activity

Pyrrolopyrazine derivatives have shown promise in antitumor activity, indicating potential use in cancer research for developing new chemotherapeutic agents .

Kinase Inhibition

These compounds have been identified as potent kinase inhibitors, which is crucial in the treatment of various diseases, including cancer, due to the role of kinases in cell signaling pathways .

Drug Discovery and Design

The pyrrolopyrazine scaffold’s structural versatility makes it an attractive candidate for drug discovery and design, offering a platform for the synthesis of new drugs with varied biological activities .

Mechanism of Action

    Target of Action

    Pyrazinamide primarily targets Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

    Mode of Action

    Pyrazinamide is a prodrug that is converted into the active form, pyrazinoic acid, in the bacteria. This conversion is thought to disrupt membrane energetics and inhibit membrane transport function .

    Biochemical Pathways

    Pyrazinamide and its analogs have been shown to inhibit the activity of purified FAS I, interfering with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .

    Pharmacokinetics

    Pyrazinamide is well absorbed orally, metabolized in the liver, and excreted in the urine . Its bioavailability is influenced by factors such as dosage, patient’s metabolic rate, and other individual characteristics.

    Result of Action

    The action of pyrazinamide results in the inhibition of growth and replication of Mycobacterium tuberculosis, effectively treating tuberculosis when used in combination with other antitubercular agents .

    Action Environment

    The efficacy and stability of pyrazinamide can be influenced by various environmental factors, including the pH of the environment. Pyrazinamide is most active at a slightly acidic pH .

properties

IUPAC Name

N-(3-methoxypropyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-8-7-16-10(12(18)14-8)6-9(15-16)11(17)13-4-3-5-19-2/h6-7H,3-5H2,1-2H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFPYQWVEYBZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCCCOC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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